molecular formula C30H30N2O5S B186869 1-Oxa-4-thia-8-azaspiro[4.5]decane CAS No. 5608-98-0

1-Oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B186869
CAS No.: 5608-98-0
M. Wt: 530.6 g/mol
InChI Key: CLHAERJLAUGGHW-UHFFFAOYSA-N
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Description

1-Oxa-4-thia-8-azaspiro[4.5]decane is a heterocyclic compound characterized by a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms. This unique arrangement of atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.

Scientific Research Applications

1-Oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 1-Oxa-4-thia-8-azaspiro[4.5]decane includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for 1-Oxa-4-thia-8-azaspiro[4.5]decane could involve further structural modifications to develop potential brain imaging agents for σ1 receptors . This is suggested by the high initial brain uptake and high accumulation in σ1 receptor-rich brain areas observed in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method includes the condensation of ketones (such as 4-methylcyclohexanone) with aromatic amines (like 4-bromoaniline) and mercaptoacetic acid in dry benzene . This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-thia-8-azaspiro[4.5]decane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Oxa-4-thia-8-azaspiro[4.5]decane and its derivatives involves interaction with cellular targets, leading to the inhibition of cancer cell growth. The compound induces apoptosis (programmed cell death) in cancer cells by disrupting key molecular pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

  • 1-Oxa-8-azaspiro[4.5]decane
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[3.5]nonane

Uniqueness: 1-Oxa-4-thia-8-azaspiro[4.5]decane stands out due to the presence of sulfur in its structure, which imparts unique chemical reactivity and biological activity. The sulfur atom allows for the formation of sulfoxides and sulfones, which are not possible with its oxygen-only counterparts .

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBUOGJRXUBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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